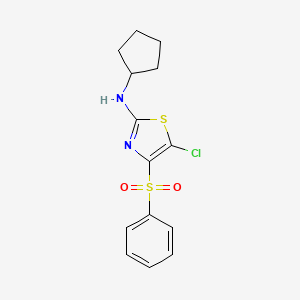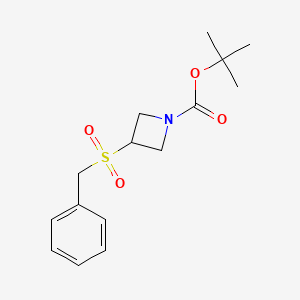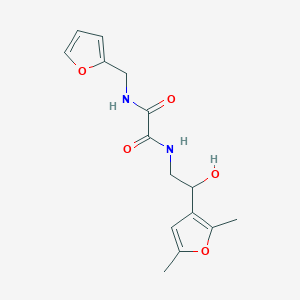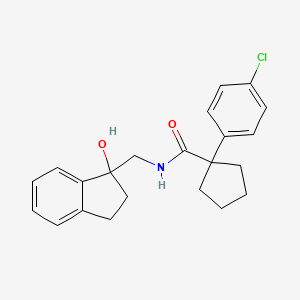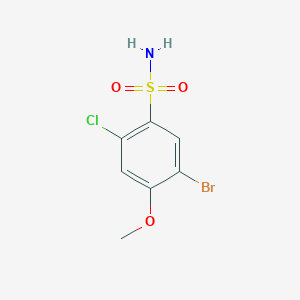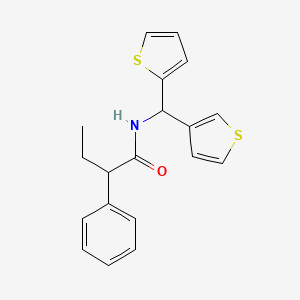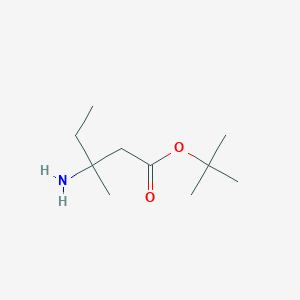![molecular formula C11H10FNO5S3 B2519953 2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene CAS No. 2411311-38-9](/img/structure/B2519953.png)
2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the resolution of enantiomers and the establishment of their absolute configuration. For instance, the nonsteroidal antiandrogen mentioned in paper was resolved by chromatographic separation and further processed through hydrolysis and oxidation. This suggests that similar methods could potentially be applied to synthesize "2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene," with careful consideration of the stereochemistry involved.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in paper , includes a fluorophenylsulfonyl group, which is also a part of the compound of interest. This group is known to influence the biological activity of the molecule, particularly in the context of antiandrogenic properties. The presence of a methylthiophene moiety, as seen in the compound from paper , suggests that the compound of interest may also exhibit unique electronic and steric characteristics that could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The interaction of 2-methylthiophene with sulfuric acid, as described in paper , leads to the formation of a sulfonic acid derivative. This reaction demonstrates the reactivity of the methylthiophene moiety under strongly acidic conditions and provides a precedent for the chemical behavior of the thiophene ring in the compound of interest. The formation of sulfonic acid derivatives is a key step in enhancing the solubility and reactivity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the behavior of similar molecules. For example, the solubility of the sulfonic acid derivatives mentioned in paper can be modified by forming different salts, which may also be applicable to the compound of interest. The study of chlorinated biphenyls in paper indicates that the presence of sulfur-containing groups, such as methylthio and methylsulfonyl, can influence the metabolic fate and tissue distribution of these compounds. This suggests that "2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene" may also have distinct metabolic pathways and tissue affinities, which could be relevant for its potential use as a pharmaceutical or in other applications.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacokinetics
Diarylthiophenes, including structures similar to 2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene, have been explored for their selectivity as COX-2 inhibitors. The quest for improving pharmacokinetic profiles while maintaining or enhancing COX-2 selectivity has led to the development of terphenyls as superior alternatives (Pinto et al., 1996).
Antiproliferative Agents
New derivatives of thiophene sulfonamide have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research suggests that the structural modification of thiophene sulfonamides, including the introduction of sulfonate groups, can lead to compounds with significant antiproliferative effects, with some derivatives showing IC50 values in the low micromolar range against cell lines such as MCF-7, HeLa, A-549, and Du-145 (Pawar et al., 2018).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes involving phenyl and thiophene rings has been reported. These compounds, due to their electron transfer systems, exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity. Such properties make them suitable for use as sensitive fluorescent molecular probes in studying biological events and processes (Diwu et al., 1997).
Environmental Pollution Reduction
A study on dibenzothiophene and its derivatives, which are significant contributors to air pollution from fossil fuel combustion, highlights the use of a newly isolated bacterium, Achromobacter sp., for efficient carbon-sulfur bond cleavage. This bacterium's ability to degrade thiophenic compounds to less pollutant substances illustrates a novel approach to reducing environmental pollution from fossil fuel combustion (Bordoloi et al., 2014).
Conductivity Enhancement in Organic Solar Cells
Research into the doping of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride has shown that this can enhance the work function and conductivity of the material. This enhancement leads to improved power conversion efficiency in organic solar cells, demonstrating the potential of thiophene-based materials in improving the performance of organic electronic devices (Zeng et al., 2020).
Propiedades
IUPAC Name |
2-[(4-fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO5S3/c1-8-2-7-11(19-8)20(14,15)13-9-3-5-10(6-4-9)18-21(12,16)17/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMCASRMRGSQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)
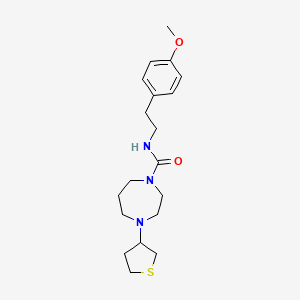
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
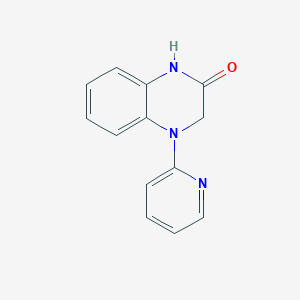
![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)
